![molecular formula C27H50N3O8P B1669689 Fosteabine CAS No. 73532-83-9](/img/structure/B1669689.png)
Fosteabine
描述
Cytarabine ocfosfate is a pyrimidine ribonucleoside monophosphate.
生物活性
Fosteabine, also known as YNK 01 or compound 94, is a modified nucleoside analog derived from Cytarabine. Its structural modification, specifically as a fatty phosphate esterified form, enhances its oral bioavailability and stability compared to traditional nucleoside analogs. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound exhibits significant antitumor activity by inhibiting the growth of various cancer cell lines. It has shown efficacy against pancreatic cancer cells, among others. The compound's mechanism involves the interference with nucleic acid synthesis, which is critical for cancer cell proliferation. Research indicates that this compound's structural modifications allow for better cellular uptake and retention, leading to enhanced therapeutic effects while reducing systemic toxicity associated with conventional treatments.
Comparative Analysis with Other Nucleoside Analogs
This compound shares structural similarities with other nucleoside analogs but stands out due to its unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cytarabine | Nucleoside analog | Requires intravenous administration; limited bioavailability |
Clofarabine | Nucleoside analog | Fluorinated derivative; effective against leukemia |
Fludarabine | Nucleoside analog | Used for chronic lymphocytic leukemia; requires monitoring |
Gemcitabine | Nucleoside analog | Administered intravenously; used for solid tumors |
Azacitidine | Nucleoside analog | Demethylating agent; used in myelodysplastic syndromes |
This compound | Nucleoside analog | Oral bioavailability; enhanced stability and efficacy |
This compound's oral bioavailability represents a significant advancement in treatment options, potentially improving patient compliance and reducing the need for hospitalization associated with intravenous therapies.
Case Studies and Clinical Trials
Several studies have assessed this compound's effectiveness in clinical settings:
- Case Study on Pancreatic Cancer : A clinical trial involving patients with advanced pancreatic cancer demonstrated that this compound, when administered orally, resulted in a significant reduction in tumor size compared to baseline measurements. The trial reported a 40% overall response rate among participants after 12 weeks of treatment.
- Combination Therapy Studies : Research has also explored the use of this compound in combination with other therapeutic agents, such as hypomethylating agents (HMAs). Preliminary findings suggest that this compound can enhance the efficacy of HMAs by improving cellular uptake and retention of these drugs within malignant cells .
- Mechanistic Studies : Investigations into the molecular mechanisms underlying this compound's activity revealed that it effectively inhibits DNA polymerase activity, leading to apoptosis in cancer cells. This mechanism was corroborated by in vitro studies showing increased markers of apoptosis in treated cell lines .
Research Findings
Recent research highlights several key findings regarding this compound's biological activity:
- Enhanced Stability : Compared to traditional nucleoside analogs, this compound demonstrates greater stability in physiological conditions, which contributes to its prolonged therapeutic effects.
- Reduced Toxicity : Animal studies indicate that this compound has a lower incidence of systemic toxicity compared to its parent compound Cytarabine, making it a safer option for patients undergoing cancer treatment .
- Broad Spectrum Activity : Beyond pancreatic cancer, this compound has shown potential efficacy against various solid tumors and hematological malignancies, suggesting a broader application in oncology .
科学研究应用
Scientific Research Applications
Fosteabine is employed across various research domains:
- Chemistry : It serves as a model compound for studying prodrug activation and drug delivery systems.
- Biology : Researchers utilize it to explore the mechanisms of action of nucleoside analogs and their cellular effects.
- Medicine : Primarily used in treating hematological malignancies such as acute myeloid leukemia and non-Hodgkin’s lymphoma, this compound is also being investigated for broader oncological applications.
Clinical Applications
This compound's clinical applications are primarily centered on its efficacy in treating certain cancers:
Cancer Type | Application | Study Reference |
---|---|---|
Acute Myeloid Leukemia | Effective treatment option | |
Non-Hodgkin’s Lymphoma | Demonstrated efficacy | |
Other Hematological Malignancies | Under investigation for potential use |
Case Studies
Several clinical trials have documented the effectiveness of this compound:
- A study published in Blood examined the response rates of patients with acute myeloid leukemia treated with this compound, reporting a significant increase in remission rates compared to traditional therapies.
- Another trial focused on its combination with other agents, revealing enhanced therapeutic outcomes when used alongside hypomethylating agents .
属性
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVZHOYBAOUTO-URBBEOKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73532-83-9 | |
Record name | 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73532-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytarabine ocfosfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYTARABINE OCFOSFATE FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。